molecular formula C18H19FN4O B5346083 5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole

5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole

Cat. No. B5346083
M. Wt: 326.4 g/mol
InChI Key: WZBWSLUIJHMTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole involves its binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of GABAergic neurotransmission. This results in anxiolytic, sedative, and anticonvulsant effects, which are mediated by the modulation of neuronal excitability and inhibition of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce anxiety-related behaviors, increase social interaction, and improve cognitive function. It has also been shown to have anticonvulsant and muscle relaxant effects, as well as a potential role in the treatment of alcohol withdrawal syndrome.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABAergic neurotransmission and the study of its role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for abuse and dependence, which requires careful consideration in the design and interpretation of experiments.

Future Directions

There are several future directions for the research on 5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA-A receptor, which may have fewer side effects and greater therapeutic potential. Another area of interest is the investigation of the molecular and cellular mechanisms underlying the anxiolytic and antidepressant effects of this compound, which may lead to the development of new treatments for psychiatric disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of dependence and abuse.

Synthesis Methods

The synthesis of 5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole involves the reaction of 4-(4-fluorophenyl)-1,4-diazepan-1-ylmethyl chloride with 2,1,3-benzoxadiazole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. The resulting product is purified using column chromatography to obtain a white solid with a high yield.

Scientific Research Applications

5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other psychiatric disorders. In pharmacology, it has been used as a tool compound to study the role of GABAergic neurotransmission in the brain. In neuroscience, it has been used to investigate the molecular and cellular mechanisms underlying anxiety and fear-related behaviors in animal models.

properties

IUPAC Name

5-[[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c19-15-3-5-16(6-4-15)23-9-1-8-22(10-11-23)13-14-2-7-17-18(12-14)21-24-20-17/h2-7,12H,1,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWSLUIJHMTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3=CC4=NON=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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